

# A Comparative Analysis of SIK Inhibitors: YKL-05-099 and GLPG3970

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Compound of Interest				
Compound Name:	YKL-05-099			
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This guide provides a detailed comparison of two prominent small molecule inhibitors of Salt-Inducible Kinases (SIKs): **YKL-05-099** and GLPG3970. Developed for researchers, scientists, and professionals in drug development, this document outlines their mechanisms of action, pharmacological profiles, and efficacy as demonstrated in preclinical and clinical studies. All quantitative data is presented in structured tables, and key methodologies are detailed to support further research and interpretation.

#### Introduction and Mechanism of Action

Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), are key regulators of inflammatory and metabolic pathways. They are members of the AMP-activated protein kinase (AMPK) family.[1][2] SIKs exert their influence by phosphorylating and thereby retaining crucial transcription cofactors, such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), in the cytoplasm.[1][3]

Inhibition of SIKs allows these cofactors to translocate to the nucleus, where they modulate gene expression. This process typically leads to a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-12, IL-6) and the enhancement of anti-inflammatory cytokines like IL-10.[2][4][5] This dual action makes SIK inhibition a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[6][7]



**YKL-05-099** is a potent pan-SIK inhibitor, demonstrating activity against all three isoforms. It is primarily utilized as a chemical probe for in vivo studies to explore SIK function.[8][9] GLPG3970 is a clinical-stage, potent, and selective dual inhibitor of SIK2 and SIK3, developed for the treatment of inflammatory diseases.[2][6]

**Caption:** General SIK signaling pathway and point of intervention.

#### **Pharmacological Profile: In Vitro Potency**

The primary distinction between **YKL-05-099** and GLPG3970 lies in their selectivity for SIK isoforms. **YKL-05-099** is a pan-inhibitor, while GLPG3970 demonstrates significant selectivity for SIK2 and SIK3 over SIK1.

Compound	Target(s)	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)	Reference(s)
YKL-05-099	Pan-SIK	~10	~40	~30	[9][10]
GLPG3970	SIK2 / SIK3	282.8	7.8	3.8	[2][11]

Table 1:

Comparative

in vitro

inhibitory

concentration

s (IC50)

against SIK

isoforms.

## **Preclinical Efficacy**

Both compounds have demonstrated significant biological effects in various preclinical models, aligning with their mechanism of action.

#### YKL-05-099

**YKL-05-099** has been extensively profiled in diverse in vivo models. In a mouse model of salt-sensitive hypertension, a 20 mg/kg/day dose of **YKL-05-099** prevented kidney damage and high blood pressure by blocking inflammation and oxidative stress.[12] In models of MLL-







rearranged Acute Myeloid Leukemia (AML), **YKL-05-099** treatment attenuated disease progression and extended animal survival at well-tolerated doses.[3] It has also been shown to increase bone formation in mice.[13] Mechanistically, in vivo administration reduces the phosphorylation of the SIK substrate HDAC5 and modulates serum cytokine levels, decreasing TNFα and increasing IL-10 after an LPS challenge.[8][10]

#### **GLPG3970**

Preclinical evaluation of GLPG3970 has focused on inflammatory disease models. In a murine collagen-induced arthritis (CIA) model, GLPG3970 reduced the clinical score, with the highest dose showing efficacy comparable to an anti-TNF agent.[5] In an IL-23-induced psoriatic arthritis model, it also decreased the clinical score and osteophyte formation.[5] In vitro experiments using LPS-stimulated human whole blood showed that GLPG3970 leads to a dose-dependent reduction of TNF $\alpha$  and an increase in IL-10 release, confirming its dual immunomodulatory activity.[5]



Compound	Model	Key Findings	Reference(s)
YKL-05-099	Salt-Sensitive Hypertension (Mouse)  Prevented kidney damage and hypertension.		[12]
Acute Myeloid Leukemia (Mouse PDX)	Attenuated disease progression, extended survival.	[3][14]	
LPS Challenge (Mouse)	Reduced HDAC5 phosphorylation; decreased serum TNFα, increased IL- 10.	[8][10]	
Ovariectomized Mouse Model	Increased bone formation rate.	[13][15]	
GLPG3970	Collagen-Induced Arthritis (Mouse)	Reduced clinical score, comparable to anti-TNF therapy.	[5]
Psoriatic Arthritis (Mouse)	Decreased clinical score and osteophyte formation.	[5]	
LPS Challenge (Human Whole Blood)	Dose-dependent reduction of TNFα and increase in IL-10.	[2][5]	_
Table 2: Summary of key preclinical efficacy data.			_

# **Clinical Efficacy: GLPG3970**

GLPG3970 is the only one of the two compounds to have advanced into clinical trials. It has been evaluated in patients with psoriasis, ulcerative colitis (UC), and rheumatoid arthritis (RA). Across these studies, GLPG3970 was found to be generally safe and well-tolerated.[16][17]



Indication	Study Phase	Key Efficacy Results	Outcome	Reference(s)
Psoriasis	Phase Ib	4 of 13 patients (31%) on GLPG3970 achieved PASI 50 response at Week 6, vs. 0% on placebo (p=0.002).	Positive	[16][17][18]
Ulcerative Colitis	Phase IIa	Showed positive signals on endoscopy and histology but did not differentiate from placebo on the primary endpoint (change in total Mayo Clinic Score).	Inconclusive	[16][17][19]
Rheumatoid Arthritis	Phase IIa	Showed no differentiation from placebo on the primary endpoint (change from baseline in DAS28-CRP score).	Negative	[16][17][19]
Table 3: Summary of GLPG3970 clinical trial results.				



While showing a statistically significant effect in psoriasis, the results in UC and RA did not meet the primary endpoints, leading Galapagos to pivot to backup SIK inhibitor compounds for further development.[18][19]

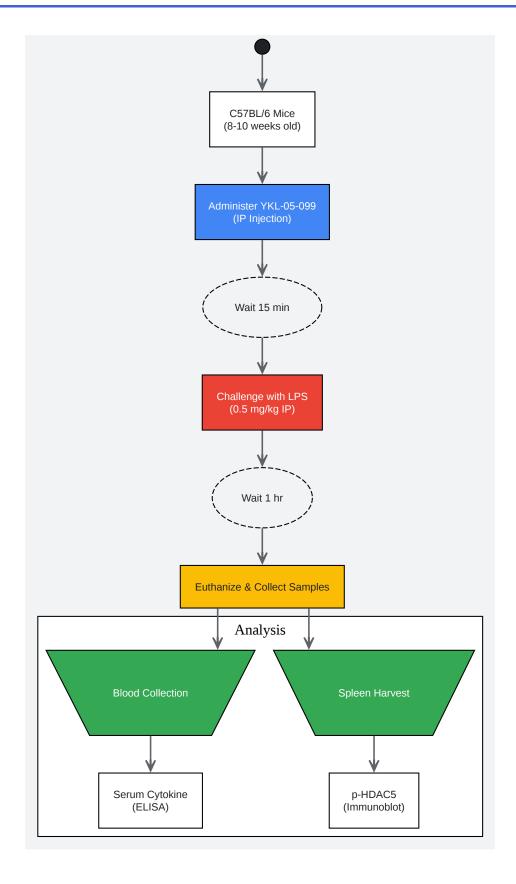
## **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols cited in the literature for both compounds.

### Protocol 1: YKL-05-099 In Vivo LPS Challenge

- Animal Model: Male 8–10 week-old C57BL/6 mice.[8][10]
- Compound Administration: **YKL-05-099** was formulated in 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline. It was administered via intraperitoneal (IP) injection at specified doses (e.g., 5, 20, 50 mg/kg).[8][10]
- Inflammatory Challenge: 15 minutes after compound administration, mice were challenged with an IP injection of Lipopolysaccharide (LPS) at 0.5 mg/kg.[8]
- Sample Collection: One hour post-LPS challenge, mice were euthanized. Blood was
  collected for serum cytokine analysis (TNFα, IL-10), and spleens were harvested to assess
  phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in leukocytes via immunoblotting.
   [8]





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Caption: Workflow for a preclinical in vivo LPS challenge model.



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# Protocol 2: GLPG3970 Phase Ib Psoriasis Clinical Trial (CALOSOMA)

- Study Design: A randomized, double-blind, placebo-controlled study.[17][20]
- Patient Population: 26 patients with moderate to severe psoriasis.[17]
- Treatment Regimen: Patients were randomized (3:2 ratio) to receive either GLPG3970 or a
  matching placebo. The drug was administered orally, once-daily for a duration of 6 weeks.
  [17][21]
- Primary Endpoint: The main objective was to evaluate safety, tolerability, and early signs of clinical efficacy. The key efficacy endpoint was the Psoriasis Area and Severity Index (PASI) 50 response, defined as at least a 50% improvement from the baseline PASI score at Week 6.[17][21]
- Analysis: The proportion of patients achieving PASI 50 in the GLPG3970 group was compared to the placebo group.[17]

## **Summary and Conclusion**

**YKL-05-099** and GLPG3970 are both valuable small molecules for interrogating the SIK signaling pathway, but they differ significantly in their selectivity, stage of development, and application.

- YKL-05-099 serves as a potent, well-characterized pan-SIK inhibitor and an essential in vivo
  tool compound. Its broad activity against all three SIK isoforms has helped elucidate the role
  of this kinase family in diverse physiological processes, from inflammation and cancer to
  metabolic diseases. Its development has not progressed to clinical trials.
- GLPG3970 is a clinical-stage, selective dual SIK2/SIK3 inhibitor. Its selectivity was designed
  to potentially avoid side effects associated with SIK1 inhibition. While it demonstrated a clear,
  statistically significant clinical effect in psoriasis, it failed to meet primary endpoints in larger
  studies for ulcerative colitis and rheumatoid arthritis.[19]

In conclusion, the comparison highlights a trade-off between the broad-spectrum activity of a tool compound like **YKL-05-099**, which is invaluable for preclinical discovery, and the targeted



selectivity of a clinical candidate like GLPG3970, which is designed for a specific therapeutic index in humans. The mixed clinical results for GLPG3970 underscore the complexities of translating preclinical immunomodulatory effects into robust clinical efficacy across different inflammatory conditions.

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